Ethyl 5-bromo-2-cyano-4-formylphenylacetate
Overview
Description
Ethyl 5-bromo-2-cyano-4-formylphenylacetate is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its bromine, cyano, and formyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyano-4-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-4-formylphenylacetic acid, followed by esterification to introduce the ethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and an acid catalyst for the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: 5-bromo-2-cyano-4-carboxyphenylacetate.
Reduction: Ethyl 5-bromo-2-amino-4-formylphenylacetate.
Substitution: Ethyl 5-substituted-2-cyano-4-formylphenylacetate derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-4-formylphenylacetate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential precursor for the synthesis of bioactive compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-2-cyano-4-formylphenylacetate exerts its effects depends on its interaction with molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, influencing various biochemical pathways. The formyl group can form Schiff bases with amines, which are important in medicinal chemistry for drug design.
Comparison with Similar Compounds
Ethyl 5-chloro-2-cyano-4-formylphenylacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2-cyano-4-methylphenylacetate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness: Ethyl 5-bromo-2-cyano-4-formylphenylacetate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the bromine atom allows for selective substitution reactions, while the cyano and formyl groups offer versatility in further chemical transformations.
This compound’s unique structure and reactivity make it a valuable tool in synthetic organic chemistry and various scientific research applications.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-4-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-4-11(13)10(7-15)3-9(8)6-14/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYYVVOEESBTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C#N)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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